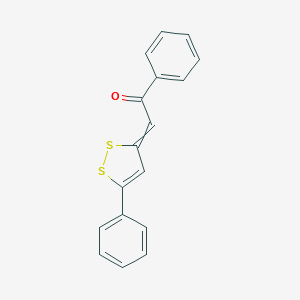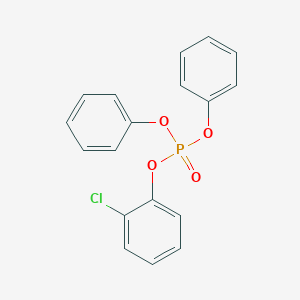![molecular formula C15H15BrN2O4S B228967 N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide, also known as BMS-582949, is a small molecule inhibitor that targets the receptor tyrosine kinase (RTK) fibroblast growth factor receptor 4 (FGFR4). FGFR4 is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. The inhibition of FGFR4 has been shown to have potential therapeutic benefits in various diseases, including cancer and metabolic disorders.
Mécanisme D'action
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide inhibits FGFR4 by binding to the ATP binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell proliferation, differentiation, and survival. The inhibition of FGFR4 by N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce liver steatosis (accumulation of fat in the liver) in animal models of NAFLD.
Biochemical and Physiological Effects:
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide induces apoptosis by inhibiting the activation of downstream signaling pathways that are involved in cell survival. In animal models of NAFLD, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide reduces liver steatosis by inhibiting the expression of genes involved in lipid metabolism. In addition, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to reduce insulin resistance and improve glucose tolerance in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is its potency and specificity for FGFR4. This allows for the selective inhibition of FGFR4 without affecting other RTKs, which can have off-target effects. However, one of the limitations of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide is its poor solubility, which can make it difficult to use in in vivo experiments. In addition, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for the research and development of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide. One direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the testing of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide in clinical trials for its potential therapeutic applications in cancer and metabolic disorders. In addition, the identification of biomarkers that can predict the response to N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide could help to personalize treatment for patients. Finally, the development of combination therapies that target multiple signaling pathways could improve the efficacy of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide in treating diseases.
Méthodes De Synthèse
The synthesis of N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide involves several steps. The starting material is 5-bromo-2-methoxyaniline, which is reacted with chlorosulfonic acid to form the corresponding sulfonic acid derivative. This is then reacted with 4-aminophenylacetic acid to form the final product, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide. The synthesis method has been described in detail in several research papers and patents.
Applications De Recherche Scientifique
N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of hepatocellular carcinoma (HCC), a type of liver cancer. FGFR4 is overexpressed in HCC, and inhibition of FGFR4 has been shown to reduce tumor growth and improve survival in animal models. N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has been shown to be a potent inhibitor of FGFR4 and has demonstrated antitumor activity in preclinical studies.
In addition to HCC, N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has also been studied for its potential therapeutic applications in other types of cancer, as well as metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. FGFR4 has been implicated in the development of these diseases, and inhibition of FGFR4 has been shown to have beneficial effects in animal models. N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide has shown promising results in preclinical studies for these diseases as well.
Propriétés
Formule moléculaire |
C15H15BrN2O4S |
|---|---|
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
N-[4-[(5-bromo-2-methoxyphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C15H15BrN2O4S/c1-10(19)17-12-4-6-13(7-5-12)18-23(20,21)15-9-11(16)3-8-14(15)22-2/h3-9,18H,1-2H3,(H,17,19) |
Clé InChI |
KPXQAYHOHJXQDT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
SMILES canonique |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 4-{[(5-methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B228972.png)


![5-fluoro-2-methoxy-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229001.png)
![4-chloro-5-[(2-hydroxyethyl)amino]-2-phenyl-3(2H)-pyridazinone](/img/structure/B229007.png)


![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)
